Crystal Structure: Planarity and Deconjugated Nitro Group Orientation
X-ray crystallographic analysis of 1-methyl-6-nitrobenzimidazole reveals that the 1-methylbenzimidazole unit is exactly planar, while the 6-nitro group is rotated by 10.4 (2)° out of the heterocyclic plane [1]. Bond length comparisons with unsubstituted 1-methylbenzimidazole analogs from the Cambridge Structural Database show that the corresponding bond lengths in the heterocyclic ring are equal within experimental error, indicating that the 6-nitro group is not conjugated with the π-system and does not alter the charge distribution of the heterocycle [1]. This structural feature has implications for intermolecular interactions and target binding.
| Evidence Dimension | Nitro group dihedral angle; bond length equivalence |
|---|---|
| Target Compound Data | Nitro group inclined at 10.4 (2)° to benzimidazole plane; C6–N4 bond length 1.4563 (18) Å |
| Comparator Or Baseline | Unsubstituted 1-methylbenzimidazole analogs (CSD dataset of 42 compounds with 1-substituent) |
| Quantified Difference | Nitro group rotation: 10.4°; bond lengths equal within experimental error |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, 296 K |
Why This Matters
This crystallographically defined, non-conjugated nitro group orientation influences hydrogen-bonding capacity and target recognition, differentiating the 6-nitro regioisomer from planar, conjugated nitrobenzimidazole analogs.
- [1] Kettmann, V., et al. (2008). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E, 64(Pt 4), o671–o672. View Source
